Product packaging for 3-Amino-1-isopropoxy-1h-pyrazol-4-ol(Cat. No.:)

3-Amino-1-isopropoxy-1h-pyrazol-4-ol

Cat. No.: B12858883
M. Wt: 157.17 g/mol
InChI Key: IPZAOHDPWYVXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, prized for its structural versatility and wide array of pharmacological activities. mdpi.comnih.gov This five-membered heterocyclic ring, composed of three carbon atoms and two adjacent nitrogen atoms, provides a rigid and stable framework that can be readily modified, allowing for the fine-tuning of its physicochemical and biological properties. mdpi.comnih.gov The presence of both a hydrogen-bond donating (pyrrole-like) and a hydrogen-bond accepting (pyridine-like) nitrogen atom allows for diverse interactions with biological targets. mdpi.com

This unique structural feature has been exploited in the development of numerous commercially successful drugs. For instance, Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), and Sildenafil, used for treating erectile dysfunction, both feature a pyrazole core. scielo.org.za Beyond medicine, pyrazole derivatives are integral to agrochemicals, coordination chemistry, and materials science, where their unique photophysical properties are harnessed for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govscielo.org.za The sustained exploration of pyrazole scaffolds underscores their status as a "privileged structure" in the design of novel functional molecules. mdpi.commdpi.com

Overview of Functionalized Pyrazoles in Academic Investigations

Academic research has extensively focused on the synthesis and functionalization of the pyrazole ring to explore and expand its therapeutic potential. researchgate.net The introduction of various substituents at different positions on the ring can dramatically alter a molecule's activity. Common synthetic strategies to achieve this include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com

Functionalized pyrazoles have been investigated for a vast spectrum of biological activities, including:

Antimicrobial and Antifungal: Certain pyrazole derivatives have shown potent activity against various strains of bacteria and fungi. mdpi.comchemicalbook.com

Anti-inflammatory: Following the success of Celecoxib, research into new pyrazole-based anti-inflammatory agents remains an active field. nih.gov

Anticancer: Many studies have focused on pyrazole derivatives as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation. mdpi.com

Neurological Disorders: The pyrazole scaffold is a key component in drugs targeting the central nervous system, including anxiolytics and hypnotics. researchgate.net

The ability to create vast libraries of functionalized pyrazoles through combinatorial chemistry has further accelerated their investigation, leading to the identification of novel compounds with highly specific biological activities.

Specific Focus on 3-Amino-1-isopropoxy-1H-pyrazol-4-ol: Structural Attributes and Research Interest

The structure features three key functional groups attached to the pyrazole core:

3-Amino Group: The presence of an amino group (-NH₂) at the C3 position is significant. This group can act as a hydrogen bond donor and a nucleophilic center, making it a crucial anchor for binding to biological targets. In many known bioactive pyrazoles, the amino group is a key pharmacophoric element. mdpi.com

1-Isopropoxy Group: An isopropoxy group (-O-CH(CH₃)₂) is attached to the N1 position of the pyrazole ring. N1-substitution is a common strategy to modulate the lipophilicity and metabolic stability of pyrazole-based compounds. The bulky isopropyl group can also influence the molecule's conformation and its fit within a receptor's binding pocket.

4-Hydroxy Group: The hydroxyl group (-OH) at the C4 position, making it a pyrazol-4-ol, introduces a polar, hydrogen-bonding moiety. This group can significantly impact the compound's solubility and its ability to interact with polar residues in protein targets.

Given these features, research interest in this compound would likely stem from its potential to interact with enzymatic targets that have well-defined polar and hydrophobic binding regions. By analogy with other similarly substituted pyrazoles, this compound could be a candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays. However, without empirical data, its specific activities and potential remain hypothetical. The synthesis of this compound would likely involve a multi-step process, potentially starting from a β-ketoester and an isopropoxyhydrazine derivative, followed by functional group manipulations.

Data Tables

Table 1: General Properties of Pyrazole and Its Derivatives

Property Description Significance in Research
Structure Five-membered aromatic ring with two adjacent nitrogen atoms. Provides a stable and rigid scaffold for chemical modification. mdpi.com
Aromaticity The ring system is aromatic, contributing to its stability. Influences reactivity and electronic properties. mdpi.com
Tautomerism Unsubstituted or N-unsubstituted pyrazoles can exist in different tautomeric forms. Can affect binding to biological targets and chemical reactivity. researchgate.net
Reactivity Can undergo electrophilic and nucleophilic substitution, as well as N-alkylation and N-acylation. Allows for the synthesis of a wide variety of functionalized derivatives. mdpi.com

| Biological Activity | Exhibits a broad range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial. | Makes it a "privileged scaffold" in drug discovery. mdpi.comscielo.org.za |

Table 2: Predicted Physicochemical Properties of this compound Note: These are predicted properties as experimental data is not publicly available.

Property Predicted Value Method
Molecular Formula C₆H₁₁N₃O₂ -
Molecular Weight 157.17 g/mol -
XLogP3 0.4 Computational
Hydrogen Bond Donor Count 2 Computational
Hydrogen Bond Acceptor Count 4 Computational

| Rotatable Bond Count | 2 | Computational |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O2 B12858883 3-Amino-1-isopropoxy-1h-pyrazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

3-amino-1-propan-2-yloxypyrazol-4-ol

InChI

InChI=1S/C6H11N3O2/c1-4(2)11-9-3-5(10)6(7)8-9/h3-4,10H,1-2H3,(H2,7,8)

InChI Key

IPZAOHDPWYVXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C=C(C(=N1)N)O

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1 Isopropoxy 1h Pyrazol 4 Ol and Analogues

Foundational Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole core is the initial and most critical phase in the synthesis of 3-Amino-1-isopropoxy-1H-pyrazol-4-ol. Several classical and modern synthetic strategies can be employed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

A common approach involves the reaction of a β-ketoester with a hydrazine. For the synthesis of a 4-hydroxypyrazole derivative, a suitable starting material would be a 2-functionalized 1,3-dicarbonyl compound. For instance, the cyclocondensation of an arylhydrazine with a carbonyl derivative generated in situ from a ketone and diethyl oxalate can lead to 1,3,4,5-substituted pyrazoles nih.gov. A high-yield synthesis of 5-amino-3-hydroxy-1-phenyl-1H-pyrazole has been achieved through a high-pressure reaction between phenylhydrazine and ethyl cyanoacetate (B8463686), followed by base-catalyzed cyclization google.com. This highlights the potential of manipulating reaction conditions to favor specific regioisomers.

The Knorr pyrazole synthesis, a classic example of this reaction type, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine mdpi.com. The regioselectivity of this reaction can often be a challenge, yielding a mixture of isomers, especially with unsymmetrical dicarbonyls and substituted hydrazines.

Reactant 1Reactant 2ConditionsProductReference
PhenylhydrazineEthyl cyanoacetateHigh pressure, then base catalysis5-Amino-3-hydroxy-1-phenyl-1H-pyrazole google.com
ArylhydrazineCarbonyl derivative (from ketone and diethyl oxalate)In situ generation1,3,4,5-Substituted pyrazole nih.gov
1,3-Dicarbonyl compoundHydrazineAcid or base catalysisPyrazole mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis.

Several MCRs have been developed for the synthesis of highly substituted pyrazoles. A three-component reaction of aldehydes, β-ketoesters, and hydrazines can yield persubstituted pyrazoles mdpi.com. Another strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes a consecutive multicomponent reaction with a hydrazine mdpi.com. For instance, SmCl₃-catalyzed acylation of β-ketoesters to form 1,3-diketones, followed by cyclization with hydrazine, yields 3,4,5-substituted pyrazoles mdpi.com. These MCRs provide a convergent and efficient route to complex pyrazole structures, which could be adapted for the synthesis of the target molecule.

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, β-ketoester, HydrazineYb(PFO)₃Persubstituted pyrazoles mdpi.com
Enolate, Carboxylic acid chloride, HydrazineLiHMDS3,4,5-Substituted pyrazoles mdpi.com
β-ketoester, Hydrazine, Malononitrile (B47326), AldehydeMichael addition/cyclizationPyrano[2,3-c]pyrazoles mdpi.com

[3+2] Cycloaddition Protocols

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a highly efficient and regioselective method for the construction of five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

A common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). The synthesis of pyrazolesulfoximines has been demonstrated through a [3+2] cycloaddition of α-diazosulfoximines with alkynes nih.gov. Another approach utilizes the in-situ generation of nitrile imines from hydrazonoyl halides, which then react with vinylsulfonium salts to yield pyrazole derivatives with high regioselectivity organic-chemistry.org. This method's ability to control regiochemistry is particularly valuable for synthesizing specifically substituted pyrazoles.

1,3-DipoleDipolarophileConditionsProduct TypeReference
α-DiazosulfoximineAlkyne-Pyrazolesulfoximine nih.gov
Nitrile imine (from hydrazonoyl halide)Vinylsulfonium saltMild conditionsPyrazole derivative organic-chemistry.org
DiazoacetonitrileNitroolefinTransition-metal-freeMultisubstituted cyanopyrazole organic-chemistry.org

Targeted Functionalization Strategies

Once the pyrazole core is established, the next crucial steps involve the regioselective introduction of the 3-amino, 4-hydroxy (or its precursor), and 1-isopropoxy groups.

Regioselective Introduction of the 3-Amino Group

The introduction of an amino group at the C3 position of the pyrazole ring can be achieved either during the ring formation or by functionalization of a pre-formed pyrazole.

One direct method involves using a synthon that already contains the amino group or a precursor. For example, the reaction of a hydrazine with a 2,3-halosubstituted propionitrile or a 2-halosubstituted acrylonitrile in an alkaline medium can directly yield 3-aminopyrazoles google.com. The synthesis of 3-amino-1H-pyrazole-4-carbonitriles from 3-oxoalkanonitriles and hydrazines provides a versatile intermediate for further functionalization nih.gov. These carbonitriles can be precursors to the 4-hydroxy group.

Post-functionalization of a pyrazole ring is another viable strategy. While direct amination of the C3 position can be challenging, functional group interconversions are more common. For instance, a carboxylic acid or an ester at the C3 position could potentially be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

Starting MaterialReagent(s)ProductReference
2,3-DichloropropionitrileHydrazine hydrate (B1144303), K₂CO₃3-Aminopyrazole google.com
3-OxoalkanonitrileHydrazine3-Amino-1H-pyrazole-4-carbonitrile nih.gov
β-Methylthio-β-enaminoketoneSelectfluor, then Hydrazine3-Amino-4-fluoropyrazole researchgate.net

Synthetic Pathways for the 1-Isopropoxy Moiety

The introduction of an isopropoxy group at the N1 position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved through N-alkoxylation of a pre-formed pyrazole or by using an alkoxyhydrazine derivative in the initial cyclocondensation reaction.

Direct N-alkylation of pyrazoles is a well-established process. A patent describes an N-alkylation method of pyrazoles using an alcohol or its derivative in the presence of a crystalline aluminosilicate or aluminophosphate catalyst google.comgoogle.com. While this method is demonstrated for alkyl groups, it suggests a potential pathway for introducing an isopropoxy group. Another approach involves the use of trichloroacetimidate electrophiles and a Brønsted acid catalyst for the N-alkylation of pyrazoles under mild conditions mdpi.com.

A more direct route would involve the use of an isopropoxyhydrazine in the initial pyrazole synthesis. However, the stability and commercial availability of such reagents can be a limiting factor. An alternative is the enzymatic N-alkylation of pyrazoles, which has been shown to be highly regioselective nih.gov. Engineered enzymes can utilize haloalkanes to generate non-natural S-adenosyl-L-methionine analogs, which then transfer the alkyl group to the pyrazole nitrogen nih.gov.

A patent discloses the one-step synthesis of O-protected ethyl 3-ethoxy-1H-pyrazole-4-carboxylate from diethyl 2-(ethoxymethylene)malonate and hydrazine hydrochloride, which provides a scaffold that could potentially be adapted for an isopropoxy group and further functionalized google.com.

Pyrazole SubstrateAlkylating AgentCatalyst/ConditionsProductReference
PyrazoleIsopropanolCrystalline aluminosilicate/aluminophosphateN-Isopropylpyrazole google.comgoogle.com
PyrazoleIsopropyl trichloroacetimidateBrønsted acidN-Isopropylpyrazole mdpi.com
PyrazoleIsopropyl halideEngineered enzymesN-Isopropylpyrazole nih.gov
Diethyl 2-(ethoxymethylene)malonateHydrazine hydrochlorideBoiling ethanolEthyl 3-ethoxy-1H-pyrazole-4-carboxylate google.com

Methods for Introducing the 4-Hydroxyl Group and Pyrazolone Tautomerism

The introduction of a hydroxyl group at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound and its analogues. This functionality can be incorporated through various synthetic routes, often involving the cyclization of appropriately substituted precursors or the direct functionalization of a pre-formed pyrazole ring. Electrophilic substitution reactions, for instance, preferentially occur at the C4 position of the pyrazole ring. nih.gov

A common strategy involves the use of β-dicarbonyl compounds or their synthetic equivalents in condensation reactions with hydrazine derivatives. For instance, the reaction of a substituted hydrazine with a β-ketoester bearing a leaving group at the α-position can lead to the formation of a pyrazolone intermediate, which exists in tautomeric equilibrium with the corresponding 4-hydroxypyrazole.

It is crucial to consider the tautomerism inherent to 4-hydroxypyrazoles, which can exist in equilibrium with their pyrazolone forms. nih.govresearchgate.net The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring and the solvent. nih.gov For 1-substituted pyrazol-3-ols, the hydroxy form is often favored, particularly in nonpolar solvents where intermolecular hydrogen bonding can lead to the formation of dimers. nih.gov The presence of the amino group at C3 and the isopropoxy group at N1 in the target molecule will significantly influence this tautomeric balance.

Tautomeric FormKey Structural FeatureFavored in
4-HydroxypyrazoleAromatic pyrazole ring with a hydroxyl group at C4Nonpolar solvents
PyrazoloneKeto group at C4 of a partially saturated pyrazole ringPolar solvents

Advanced Synthetic Transformations

The development of efficient and elegant synthetic routes is a continuous effort in organic chemistry. For a molecule like this compound, advanced synthetic transformations can offer advantages in terms of yield, atom economy, and stereocontrol.

Strategies for One-Pot Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing solvent waste. organic-chemistry.orgmdpi.com The synthesis of substituted pyrazoles is amenable to one-pot procedures, often involving multi-component reactions. chemistryviews.orgnih.gov

For the synthesis of analogues of this compound, a one-pot, three-component reaction could be envisioned. This might involve the condensation of a β-ketoester, an isopropoxyhydrazine, and a source of the amino group. chemistryviews.org For example, a reaction between an appropriate β-ketoester, isopropoxyhydrazine, and a cyanide-containing reagent could potentially lead to the formation of the 3-amino-4-hydroxypyrazole core in a single pot. The use of microwave assistance has also been shown to accelerate such reactions, often leading to higher yields in shorter reaction times under solvent-free conditions. mdpi.com

Several one-pot methods for pyrazole synthesis have been reported, demonstrating the versatility of this approach. These include:

Condensation of ketones, aldehydes, and hydrazine monohydrochloride followed by in situ oxidation. organic-chemistry.org

p-Toluenesulfonic acid (p-TsOH)-catalyzed reaction of cyclic β-diketones, arylglyoxals, and arylhydrazones. chemistryviews.org

Stereocontrolled Synthesis (if applicable to chiral centres introduced)

The concept of stereocontrolled synthesis becomes relevant when a molecule contains one or more chiral centers. In the case of this compound, the core structure does not possess a chiral center. The isopropoxy group itself does not render the molecule chiral.

However, for analogues of this compound where a chiral center is introduced, for instance, through the modification of the isopropoxy group to a chiral alkoxy group or the introduction of a chiral substituent at another position on the pyrazole ring, stereocontrolled synthesis would be a critical consideration. In such cases, the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis would be necessary to control the stereochemical outcome of the reaction. For example, if a chiral β-ketoester were used as a starting material, the resulting pyrazole could potentially be obtained in an enantiomerically enriched form. The specific strategies would be highly dependent on the nature and location of the chiral center within the analogue.

Protecting Group Chemistry for Amino and Hydroxyl functionalities

In the synthesis of complex molecules with multiple functional groups, the use of protecting groups is often indispensable to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org For the synthesis of this compound and its analogues, the amino and hydroxyl groups may require protection depending on the reaction conditions employed in subsequent steps.

Amino Group Protection: The amino group is nucleophilic and can react with electrophiles. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. organic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. For instance, the Boc group is stable to a wide range of non-acidic conditions and can be readily removed with acid.

Hydroxyl Group Protection: The hydroxyl group can act as a nucleophile or an acid and may interfere with various reactions. It can be protected as an ether, such as a benzyl (Bn) or a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS), or as an ester. uchicago.edustudylib.net The selection of a suitable protecting group for the 4-hydroxyl group would need to be orthogonal to the protection strategy for the amino group, meaning that each group can be removed selectively without affecting the other. wikipedia.org

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AminoBenzyloxycarbonylCbzHydrogenolysis
HydroxylBenzyl etherBnHydrogenolysis
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF)

The strategic application of protecting group chemistry allows for the selective manipulation of different parts of the molecule, enabling the synthesis of complex and highly functionalized pyrazole derivatives.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-1-isopropoxy-1h-pyrazol-4-ol, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the molecule.

The protons of the isopropoxy group are expected to show a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The chemical shift of the methine proton is influenced by the adjacent oxygen atom, appearing further downfield. The methyl protons, being further from the electronegative oxygen, will resonate at a higher field.

The pyrazole (B372694) ring has one proton, which would appear as a singlet. The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable and their chemical shifts can be broad and vary depending on the solvent, concentration, and temperature. In some cases, they may not be observed.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH (isopropoxy)4.5 - 4.8Septet1H
-CH₃ (isopropoxy)1.2 - 1.4Doublet6H
Pyrazole-H7.0 - 7.5Singlet1H
-NH₂Variable (e.g., 4.0 - 6.0)Broad Singlet2H
-OHVariable (e.g., 8.0 - 10.0)Broad Singlet1H

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the isopropoxy group will appear in the aliphatic region of the spectrum. The pyrazole ring carbons will resonate at lower fields due to their aromatic character and the influence of the heteroatoms and substituents. The C3 and C4 carbons, being attached to the amino and hydroxyl groups respectively, will have their chemical shifts significantly influenced by these electron-donating groups.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C3 (C-NH₂)145 - 155
C4 (C-OH)130 - 140
C5115 - 125
-CH (isopropoxy)70 - 80
-CH₃ (isopropoxy)20 - 25

Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton and the methyl protons of the isopropoxy group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show correlations between the isopropoxy methine proton and its attached carbon, the isopropoxy methyl protons and their attached carbons, and the pyrazole ring proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly useful for connecting different parts of a molecule. For instance, correlations would be expected between the isopropoxy methine proton and the N1- and C5-carbons of the pyrazole ring, and between the pyrazole ring proton and the C3, C4, and C5 carbons. These correlations would definitively establish the position of the isopropoxy group and the substituents on the pyrazole ring.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a known amount of an internal standard with a known purity, the absolute quantity of the analyte can be determined. For this compound, qNMR could be employed to accurately assess its purity after synthesis and purification.

Furthermore, NMR spectroscopy is an excellent tool for monitoring the progress of a chemical reaction. By taking NMR spectra of the reaction mixture at different time intervals, the disappearance of starting materials and the appearance of the product, this compound, can be observed. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characterization of Amino and Hydroxyl Stretching Frequencies

The IR and Raman spectra of this compound would be characterized by the stretching vibrations of its key functional groups: the amino (-NH₂) and hydroxyl (-OH) groups.

Amino (-NH₂) Group: Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com The asymmetric stretching vibration occurs at a higher frequency, while the symmetric stretching vibration appears at a lower frequency. The presence of two bands in this region would be a strong indication of the primary amino group.

Hydroxyl (-OH) Group: The O-H stretching vibration is typically observed as a broad band in the region of 3600-3200 cm⁻¹. ucla.edulibretexts.org The broadness of this band is due to hydrogen bonding. The exact position and shape of the O-H band can be influenced by the concentration, solvent, and temperature, as well as intramolecular hydrogen bonding between the hydroxyl group and the adjacent amino group or the pyrazole nitrogen.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)Asymmetric N-H Stretch3400 - 3500
Amino (-NH₂)Symmetric N-H Stretch3300 - 3400
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
C-H (aliphatic)C-H Stretch2850 - 3000
C-H (aromatic)C-H Stretch3000 - 3100
C=N, C=C (ring)Ring Stretching1400 - 1600
C-OC-O Stretch1000 - 1300

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. While NMR spectroscopy reveals the detailed carbon-hydrogen framework and connectivity, vibrational spectroscopy confirms the presence of key functional groups.

Analysis of Pyrazole Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule through its characteristic vibrational modes. The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrations of the pyrazole ring, as well as its amino, isopropoxy, and hydroxyl substituents.

The pyrazole ring itself gives rise to several characteristic vibrations. These include C=N and C=C stretching vibrations, which typically appear in the 1600-1450 cm⁻¹ region. The N-N stretching vibration is often observed in the 1400-1300 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring C-H bonds, as well as ring deformation modes, occur at lower frequencies. For 3(5)-aminopyrazole, a related compound, experimental and calculated data have identified various bands corresponding to these ring vibrations. mdpi.comresearchgate.net

Beyond the core ring structure, the substituents introduce their own distinct spectral signatures. The N-H stretching vibrations of the primary amino group are anticipated as two bands in the 3400-3200 cm⁻¹ region. The O-H stretch of the hydroxyl group is expected to be a broad band around 3300 cm⁻¹. The isopropoxy group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band in the 1200-1000 cm⁻¹ region.

Table 1: Expected Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (NH₂)Asymmetric & Symmetric Stretch3400 - 3200
Hydroxyl (O-H)Stretching~3300 (broad)
Alkyl C-H (Isopropoxy)Stretching2980 - 2850
Pyrazole RingC=N, C=C Stretching1600 - 1450
Pyrazole RingN-N Stretching1400 - 1300
Alkoxy C-OStretching1200 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding a molecule's mass and fragmentation pattern, which is instrumental in confirming its structure.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₇H₁₃N₃O₂, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimental value obtained from an HRMS instrument, typically an ESI-TOF or Orbitrap mass spectrometer. A match within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. dergipark.org.tr

Formula: C₇H₁₃N₃O₂

Calculated Monoisotopic Mass: 171.1008 g/mol

The fragmentation pattern observed in a mass spectrum offers a roadmap to the molecule's structure. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to break apart in a predictable manner.

A primary fragmentation pathway would likely involve the cleavage of the N-O bond, leading to the loss of the isopropoxy group as a radical (•OCH(CH₃)₂) or the loss of isopropene (C₃H₆) via a rearrangement, a common fragmentation for ethers. libretexts.org Another significant fragmentation would be the cleavage of the pyrazole ring itself. The fragmentation of the pyrazole core often involves the loss of HCN or N₂, leading to characteristic daughter ions. asianpubs.orgresearchgate.net The presence of amino and hydroxyl groups can also influence the fragmentation, potentially through rearrangements or the loss of small neutral molecules like water or ammonia.

Table 2: Plausible Mass Spectrometry Fragments for this compound

IonProposed Structure / LossExpected m/z
[M]+•Molecular Ion171
[M - C₃H₆]+•Loss of propene from isopropoxy group129
[M - C₃H₇O]⁺Loss of isopropoxy radical112
[M - N₂]+•Loss of nitrogen from pyrazole ring143
[M - HCN]+•Loss of hydrogen cyanide from pyrazole ring144

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov For this compound, ESI-MS in positive ion mode would be expected to generate a prominent protonated molecular ion, [M+H]⁺, at an m/z value of 172.1086. This technique is highly sensitive and allows for accurate molecular weight determination, especially when coupled with a high-resolution mass analyzer. americanpharmaceuticalreview.com ESI can also be used in tandem with MS/MS experiments, where the [M+H]⁺ ion is isolated and fragmented to provide structural information similar to that described in the fragmentation pattern analysis. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.

The primary chromophore in this compound is the pyrazole ring. Unsubstituted pyrazole in the gas phase exhibits a maximal UV absorption at approximately 203 nm, which is attributed to a π → π* electronic transition. rsc.org The absorption characteristics of the pyrazole ring are significantly influenced by the nature and position of its substituents.

In this molecule, the pyrazole ring is substituted with an amino group (-NH₂) and a hydroxyl group (-OH), both of which are powerful auxochromes. Auxochromes are groups with non-bonding electrons (n electrons) that, when attached to a chromophore, can shift the absorption maximum to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. This is due to n → π* transitions and the extension of the conjugated π-system through resonance. The presence of these auxochromes would be expected to shift the main π → π* absorption band of the pyrazole ring to well above 220 nm. mdpi.comnih.govresearchgate.net Additionally, lower intensity n → π* transitions may be observed at longer wavelengths. The specific λmax values would be dependent on the solvent used, as solvent polarity can affect the energies of the electronic orbitals involved in the transitions. researchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophore/Electrons InvolvedExpected Wavelength Region (nm)
π → πPyrazole ring π-system> 220
n → πAmino/Hydroxyl/Alkoxy lone pairs> 260

Solvatochromic Studies

No specific data is available for this compound.

X-ray Crystallography for Solid-State Structure Determination

No specific crystallographic data is available for this compound.

Advanced Research Applications and Interdisciplinary Avenues

Role as Precursors for Complex Heterocyclic Architectures

The aminopyrazole moiety is a well-established and highly versatile precursor for the synthesis of a wide array of fused heterocyclic systems. The presence of both a nucleophilic amino group and the pyrazole (B372694) ring's nitrogen atoms allows for diverse cyclization strategies.

Synthesis of Fused Pyrazole Systems

3-Amino-1-isopropoxy-1h-pyrazol-4-ol is a promising candidate for the synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines. The general synthetic strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound. tandfonline.commdpi.comnih.gov The exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens to form the fused pyrimidine ring.

The reaction conditions for such transformations can vary, including conventional heating or microwave irradiation to facilitate the cyclocondensation. tandfonline.com The choice of the 1,3-bielectrophilic partner, which can range from β-diketones and β-ketoesters to α,β-unsaturated ketones, allows for the introduction of diverse substituents onto the resulting fused heterocyclic scaffold. tandfonline.commdpi.com

Table 1: Examples of Reagents for the Synthesis of Fused Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

1,3-Bielectrophilic Reagent Resulting Fused System Reference
β-Diketones Substituted Pyrazolo[1,5-a]pyrimidines tandfonline.com
β-Ketoesters Substituted Pyrazolo[1,5-a]pyrimidines nih.gov
Enaminones Substituted Pyrazolo[1,5-a]pyrimidines tandfonline.com
Chalcones Substituted Pyrazolo[1,5-a]pyrimidines tandfonline.com

The presence of the 1-isopropoxy group on the pyrazole ring of this compound could influence the regioselectivity of the cyclization and the electronic properties of the final fused system.

Construction of Spiro-Pyrazolone Derivatives

The pyrazolone core is a fundamental building block for the construction of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov Spiro-pyrazolone derivatives can be synthesized through various methodologies, often involving the reaction of a pyrazolone with a suitable electrophile that can undergo a subsequent intramolecular cyclization.

One common approach involves the use of pyrazoloneyldiene oxindoles in [3+2] annulation reactions to construct spiro-cyclopentene-linked oxindole and pyrazolone compounds. rsc.org Another strategy involves the base-mediated cascade ipso-cyclization of unsaturated pyrazolones with haloalcohols to generate spiro-pyrazolone-tetrahydrofurans/pyrans. rsc.org

Given that this compound possesses a pyrazol-4-ol structure, it can exist in tautomeric equilibrium with the corresponding pyrazolin-5-one. This pyrazolone tautomer provides the necessary scaffold for the construction of spiro derivatives. The C-4 position of the pyrazolone ring is particularly reactive towards electrophilic substitution, which is a key step in many synthetic routes to spiro-pyrazolones. nih.gov The N-isopropoxy group may offer unique steric and electronic effects that could be exploited in the design of novel spirocyclic systems.

Development of Analytical Derivatization Reagents

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic separation of analytes. Pyrazolone derivatives have emerged as effective reagents for this purpose, particularly in the analysis of carbohydrates and other biomolecules.

Applications in Chromatography (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a powerful separation technique, and the derivatization of analytes can significantly improve its performance. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used derivatization reagent for carbohydrates, converting them into PMP derivatives that exhibit strong UV absorbance, facilitating their detection. nih.govrsc.org The PMP method offers advantages such as simple derivatization procedures and high sensitivity. nih.gov

The separation of PMP-derivatized aldoses by capillary zone electrophoresis (CZE) has been demonstrated, with the separation mechanism being influenced by the intramolecular ring formation in the PMP-aldose derivatives. rsc.orgrsc.org This derivatization strategy has been successfully applied to the analysis of carbohydrates in various biological samples. nih.gov

While direct applications of this compound as a derivatization reagent are not yet reported, its pyrazol-4-ol structure suggests it could be functionalized to create novel derivatization agents for CE, potentially offering different selectivity or detection properties compared to existing reagents.

Enhancement of Detection Sensitivity in Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique, and derivatization can further enhance its capabilities by improving ionization efficiency and providing characteristic fragmentation patterns. Pyrazolone derivatives have been shown to be effective in this regard. For instance, the derivatization of saccharides with 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) has been used to improve their detection in high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov

Benzoyl chloride is another versatile derivatization reagent that can modify amine and alcohol groups, improving their detection in electrospray ionization mass spectrometry. nsf.gov This suggests that the amino and hydroxyl groups of this compound could be targeted for derivatization to enhance its own detection or it could be developed into a reagent for tagging other molecules. The introduction of a readily ionizable group onto the pyrazole scaffold could lead to a significant enhancement in signal intensity in MS analysis.

Investigation of Chemical Interactions in Materials Science

Pyrazole-containing compounds are of growing interest in materials science due to their unique electronic and coordination properties. mdpi.com They have been incorporated into various functional materials, including metal-organic frameworks (MOFs), polymers, and fluorescent sensors. The π-excessive nature of the pyrazole ring and the presence of multiple nitrogen atoms make them excellent ligands for metal coordination. chim.it

The development of functionalized pyrazoles is a key area of research for creating materials with tailored properties. chim.it The specific substituents on the pyrazole ring can fine-tune the electronic, optical, and coordination characteristics of the resulting materials. While there is no specific research found on the application of this compound in materials science, its combination of a coordinating aminopyrazole core, a hydroxyl group capable of hydrogen bonding, and an N-isopropoxy group suggests potential for creating novel materials. For example, it could serve as a ligand for the synthesis of new coordination polymers or as a monomer for the preparation of functional polymers with specific recognition or sensing capabilities. Further research is needed to explore the potential of this and related N-alkoxypyrazoles in the design of advanced materials.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrazolo[1,5-a]pyrimidines
Spiro-Pyrazolone
1-phenyl-3-methyl-5-pyrazolone (PMP)
1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP)

Fundamental Studies in Chirality and Stereoselective Synthesis

The pyrazolone scaffold is a significant motif in medicinal chemistry and has garnered considerable attention in the field of stereoselective synthesis. The development of methods to control the three-dimensional arrangement of atoms in these molecules is crucial, as the biological activity of chiral compounds is often dependent on their specific stereochemistry. Fundamental studies in this area focus on creating new, efficient, and highly selective methods for the synthesis of enantiomerically pure pyrazolone derivatives.

The reactivity of pyrazolin-5-ones is central to many asymmetric synthetic strategies. rwth-aachen.de These compounds exist in different tautomeric forms, which allows for various types of chemical transformations. rwth-aachen.de A common approach involves the nucleophilic addition of the pyrazolin-5-one at its C-4 position to a variety of electrophilic partners. rwth-aachen.deresearchgate.net This strategy has been successfully employed to create tetrasubstituted carbon centers with high levels of stereocontrol. rwth-aachen.de

Enantioselective Synthesis Utilizing Pyrazolone Scaffolds

The enantioselective synthesis of molecules containing a pyrazolone core has been a major focus of research, leading to the development of numerous catalytic asymmetric reactions. researchgate.netrsc.org These methods often utilize chiral catalysts, such as organocatalysts and metal complexes, to induce stereoselectivity in the formation of new chiral centers. rwth-aachen.dersc.org

Pyrazolin-5-ones have proven to be versatile building blocks in these synthetic endeavors. rwth-aachen.deresearchgate.net For instance, the catalytic asymmetric Michael addition of pyrazolin-5-ones to various Michael acceptors is a widely used method for constructing optically active pyrazolone derivatives. researchgate.net Chiral squaramide catalysts have been effectively used in the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, affording the desired products in high yields and with excellent enantioselectivities. rsc.org

Another powerful approach involves the use of N-heterocyclic carbene (NHC) catalysis. Chiral NHCs have been employed in enantio- and diastereoselective [2 + 4] cycloaddition reactions between α-chlorocarbaldehydes and oxindole-derived pyrazolones. acs.orgacs.org This methodology provides efficient access to structurally complex and sophisticated spirocyclic pyrano[2,3-c]pyrazole derivatives with high optical purity. acs.orgacs.org

Furthermore, bifunctional squaramide catalysts have been successfully applied in the reaction of pyrazolin-5-ones with o-quinone methides, which are generated in situ. acs.org This reaction provides a facile route to chiral pyrazolones with high enantioselectivities and can be extended to the synthesis of chiral spiropyrazolones. acs.org The development of these and other novel catalytic systems continues to expand the toolbox available to synthetic chemists for the preparation of a wide array of enantiomerically enriched pyrazolone-containing molecules. dntb.gov.uaacs.orgnih.gov

Table of Research Findings on Enantioselective Synthesis of Pyrazolone Scaffolds

Catalytic SystemReaction TypeSubstratesKey Features
Chiral SquaramideMichael AdditionPyrazolin-5-ones and β,γ-unsaturated α-ketoestersHigh yields and enantioselectivities. rsc.org
Chiral N-Heterocyclic Carbene (NHC)[2 + 4] Cycloadditionα-chlorocarbaldehydes and oxindole-derived pyrazolonesAccess to complex spirocyclic pyrano[2,3-c]pyrazoles. acs.orgacs.org
Bifunctional SquaramideReaction with in situ generated o-quinone methidesPyrazolin-5-ones and 2-(1-tosylalkyl)phenolsSynthesis of chiral pyrazolones and spiropyrazolones. acs.org
IsothioureaMulticomponent Cascade ReactionsKetimines and substituted acetic acid estersStereoselective divergent synthesis of pyrazolone derivatives. acs.org

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 3-Amino-1-isopropoxy-1h-pyrazol-4-ol and its analogs will likely focus on the development of more efficient, cost-effective, and environmentally benign methods. nih.govbenthamdirect.comresearchgate.netresearchgate.net Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.com Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, and this trend is expected to continue. nih.govbenthamdirect.comresearchgate.net

Future research will likely emphasize:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating methods. researchgate.nettandfonline.com

Catalyst Innovation: The development and use of recyclable and environmentally friendly catalysts, such as biocatalysts or heteropolyacid catalysts, can improve the atom economy and selectivity of reactions. nih.govtandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the large-scale production of pyrazole derivatives. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions can streamline the synthetic process by reducing the number of intermediate purification steps, thereby saving time and resources. mdpi.commdpi.com

Sustainable Synthetic Strategy Key Advantages References
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. tandfonline.commdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields, milder conditions. benthamdirect.comresearchgate.net
Green Catalysts (e.g., biocatalysts)High selectivity, mild reaction conditions, biodegradability. tandfonline.com
Flow ChemistryImproved safety, scalability, and process control. nih.gov
Multicomponent ReactionsIncreased efficiency, reduced waste, operational simplicity. mdpi.commdpi.com

Unveiling Undiscovered Reactivity Profiles of the Functional Groups

The 3-amino and 4-hydroxyl groups on the pyrazole ring of this compound are key to its chemical reactivity and potential applications. Future research should focus on a deeper understanding of the reactivity of these functional groups, both individually and in concert. 5-aminopyrazole derivatives are known to be key starting materials for the synthesis of a variety of fused heterocyclic compounds. nih.gov

Key areas for investigation include:

Selective Functionalization: Developing methods for the selective modification of the amino and hydroxyl groups will be crucial for creating a diverse library of derivatives with tailored properties.

Cyclization Reactions: The amino group can participate in cyclization reactions to form fused pyrazole systems, such as pyrazolopyrimidines or pyrazolopyridines, which are known to possess diverse biological activities. mdpi.comnih.gov

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into other functionalities, such as ethers or esters, to modulate the compound's physicochemical properties.

Influence of the Isopropoxy Group: Investigating the electronic and steric influence of the 1-isopropoxy group on the reactivity of the amino and hydroxyl functionalities is essential for predicting and controlling chemical transformations.

Development of Advanced Computational Models for Precise Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering valuable insights into molecular structure, properties, and reactivity. eurasianjournals.comeurasianjournals.com For this compound, the development of advanced computational models will be instrumental in accelerating research and development.

Future computational studies should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can gain detailed insights into the electronic structure, stability, and spectroscopic properties of the molecule. eurasianjournals.comeurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior and conformational preferences of the compound, which is particularly important for understanding its interactions with biological targets. eurasianjournals.comeurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Models: By developing 3D-QSAR models, it is possible to establish relationships between the structural features of pyrazole derivatives and their biological activities, thereby guiding the design of more potent compounds. nih.gov

Computational Method Application in Pyrazole Research Potential Insights
Density Functional Theory (DFT)Electronic structure analysis, reaction mechanism studies.Understanding reactivity, predicting spectroscopic properties. eurasianjournals.comeurasianjournals.comresearchgate.net
Molecular Dynamics (MD)Simulating molecular motion and conformational changes.Elucidating interactions with biological macromolecules. eurasianjournals.comeurasianjournals.com
3D-QSARCorrelating molecular structure with biological activity.Guiding the design of new derivatives with enhanced potency. nih.gov

Integration with Machine Learning for Accelerated Compound Design and Discovery

The integration of machine learning (ML) with computational chemistry and experimental screening is poised to revolutionize the field of drug discovery and materials science. nih.govacs.orgnih.gov For a scaffold like this compound, ML algorithms can significantly accelerate the design and discovery of new derivatives with desired properties.

Future applications of ML in this area include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel pyrazole derivatives, thereby prioritizing candidates for synthesis and testing. nih.govacs.org

De Novo Design: Generative ML models can be used to design entirely new molecules based on the pyrazole scaffold that are optimized for specific biological targets or material properties. nih.gov

Reaction Prediction and Optimization: ML can assist in predicting the outcomes of chemical reactions and optimizing synthetic routes, leading to more efficient and sustainable chemical synthesis.

Cross-Disciplinary Research with Emerging Fields of Chemistry

The versatile nature of the pyrazole scaffold lends itself to a wide range of applications, making it an ideal candidate for cross-disciplinary research. orientjchem.org Future investigations into this compound should actively seek collaborations with emerging fields of chemistry and materials science.

Potential areas for interdisciplinary research include:

Medicinal Chemistry: Given the broad spectrum of biological activities exhibited by pyrazole derivatives, this compound could be a starting point for the development of new therapeutic agents. orientjchem.org

Materials Science: Pyrazole-containing compounds have shown promise in applications such as organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.comnih.gov The specific substitution pattern of this compound could lead to novel materials with unique photophysical properties.

Agrochemicals: The pyrazole core is present in a number of commercially successful fungicides and insecticides. orientjchem.org Exploring the potential of this compound in an agricultural context could yield new crop protection agents.

By pursuing these future research directions and addressing the associated challenges, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries and applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Amino-1-isopropoxy-1H-pyrazol-4-ol to achieve high purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent choice, and purification techniques. For example, using diazomethane in dichloromethane with triethylamine at –20°C for 40–48 hours yields intermediates, followed by recrystallization from 2-propanol to isolate the final product . Column chromatography (ethyl acetate/hexane, 1:4) is recommended for separating byproducts and ensuring purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to strict personal protective equipment (PPE) protocols: wear nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in a sealed container in a dry, ventilated area to prevent degradation .

Q. How can hydrogen bonding patterns in this compound be systematically analyzed to predict crystal packing behavior?

  • Methodological Answer : Use graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). Pair this with crystallographic refinement using SHELX software to resolve hydrogen atom positions and validate packing interactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing substituents to the pyrazole ring of this compound?

  • Methodological Answer : Regioselectivity can be controlled using directing groups (e.g., nitro or amino substituents) or transition-metal catalysts. For instance, copper-catalyzed reactions with β-halogenated carbonyl compounds enable selective formation of angular fused heterocycles, as demonstrated in pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine systems .

Q. How can computational methods predict optimal reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., heterocyclization). Molecular docking simulations can also predict interactions with biological targets, guiding the design of functionalized derivatives .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) across synthetic routes be resolved?

  • Methodological Answer : Standardize solvent and temperature conditions for NMR analysis. Use X-ray crystallography (via SHELXL refinement) to confirm molecular geometry and resolve ambiguities in spectral assignments. Cross-validate with high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route of this compound?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables like trace moisture, oxygen sensitivity, or impurities in reagents. Implement inert atmosphere techniques (argon/glovebox) and use freshly distilled solvents. Monitor reaction progress via thin-layer chromatography (TLC) to standardize termination points .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic tautomers, while nonpolar solvents favor neutral forms. Variable-temperature NMR studies (–50°C to 25°C) can map tautomeric populations, supplemented by IR spectroscopy to identify N–H/O–H stretching modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.